molecular formula C20H30N2O2 B248517 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether

4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether

Numéro de catalogue B248517
Poids moléculaire: 330.5 g/mol
Clé InChI: JRTGVCAXJKNBJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.

Mécanisme D'action

As mentioned earlier, 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether inhibits GABA transaminase, leading to increased levels of GABA in the brain. This enhances GABAergic neurotransmission, which can have a variety of effects depending on the specific brain region and neuronal circuitry involved. GABA is known to have inhibitory effects on neuronal activity, and increased GABAergic neurotransmission can lead to reduced excitability and potential therapeutic effects.
Biochemical and Physiological Effects:
4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to have a variety of biochemical and physiological effects in preclinical models. In addition to its effects on GABAergic neurotransmission, 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to increase levels of other neurotransmitters such as dopamine and norepinephrine. It has also been shown to have anti-inflammatory effects and to increase neurotrophic factors such as brain-derived neurotrophic factor (BDNF).

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether is its selectivity for GABA transaminase, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation is that it can be difficult to administer due to its poor solubility in water, which can limit its use in certain experimental paradigms.

Orientations Futures

There are several potential future directions for research on 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether. One area of interest is its potential therapeutic effects in neurological and psychiatric disorders, particularly epilepsy and addiction. Another area of interest is its potential as a tool for studying GABAergic neurotransmission and its role in various brain functions. Additionally, there is potential for the development of new compounds based on the structure of 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether that may have improved pharmacokinetic properties and therapeutic potential.

Méthodes De Synthèse

4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether can be synthesized through a multi-step process involving the reaction of 4-(4-chlorobenzyl)phenol with 3-cyclopentylpropanoyl chloride, followed by the addition of 1-piperazineethanol and sodium hydride. The resulting compound is then methylated using dimethyl sulfate to yield 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether.

Applications De Recherche Scientifique

4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been studied extensively in preclinical models for its potential therapeutic effects in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In animal models of epilepsy, 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to reduce seizure activity and increase seizure threshold. In addiction models, 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to reduce drug-seeking behavior and attenuate withdrawal symptoms. In anxiety and depression models, 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to have anxiolytic and antidepressant effects.

Propriétés

Nom du produit

4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether

Formule moléculaire

C20H30N2O2

Poids moléculaire

330.5 g/mol

Nom IUPAC

3-cyclopentyl-1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C20H30N2O2/c1-24-19-9-6-18(7-10-19)16-21-12-14-22(15-13-21)20(23)11-8-17-4-2-3-5-17/h6-7,9-10,17H,2-5,8,11-16H2,1H3

Clé InChI

JRTGVCAXJKNBJM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCC3CCCC3

SMILES canonique

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCC3CCCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.